6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine

Electrophilicity index Nucleophilic aromatic substitution DFT reactivity descriptors

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine (CAS 1823290-67-0, C₅H₂BrN₃S, MW 216.06) is a fused heterocyclic building block in which a 1,2,3-thiadiazole ring is annulated to a pyridine core, with a bromine atom placed at the 6-position of the pyridine ring. The 1,2,3-thiadiazole isomer imparts a distinct electronic profile compared with the 1,2,4- and 1,2,5-thiadiazole regioisomers: it is a weaker base, possesses a lower-lying LUMO, and exhibits a higher electrophilicity index, making the scaffold more reactive toward nucleophilic aromatic substitution and oxidative metabolism.

Molecular Formula C5H2BrN3S
Molecular Weight 216.06 g/mol
Cat. No. B15056562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine
Molecular FormulaC5H2BrN3S
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=NS2)Br
InChIInChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)10-9-8-4/h1-2H
InChIKeyXPKMZZLBGZLNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Is Chosen for Kinase-Focused and CNS Drug Discovery Programs


6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine (CAS 1823290-67-0, C₅H₂BrN₃S, MW 216.06) is a fused heterocyclic building block in which a 1,2,3-thiadiazole ring is annulated to a pyridine core, with a bromine atom placed at the 6-position of the pyridine ring [1]. The 1,2,3-thiadiazole isomer imparts a distinct electronic profile compared with the 1,2,4- and 1,2,5-thiadiazole regioisomers: it is a weaker base, possesses a lower-lying LUMO, and exhibits a higher electrophilicity index, making the scaffold more reactive toward nucleophilic aromatic substitution and oxidative metabolism [2]. The 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), enabling late-stage diversification of the pyridine ring while preserving the thiadiazole ring for target engagement [3]. These features have led to the deployment of [1,2,3]thiadiazolo[5,4-b]pyridine derivatives as central pharmacophores in CNS depressant patents, kinase inhibitor programs, and antimicrobial campaigns [4][5].

Why 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Cannot Be Replaced by Thiazolo[5,4-b]pyridine or 1,2,5-Thiadiazolo[3,4-b]pyridine Analogs


Procurement specialists and medicinal chemists often assume that thiazolo[5,4-b]pyridine or 1,2,5-thiadiazolo[3,4-b]pyridine analogs are interchangeable with the 1,2,3-thiadiazolo[5,4-b]pyridine scaffold. This assumption is incorrect for three quantitative reasons. First, the replacement of the thiazole sulfur‑carbon unit (C₂H₂N₂S) with a 1,2,3-thiadiazole ring (C₂H₂N₃S) introduces an extra endocyclic nitrogen that significantly lowers the HOMO energy, alters the dipole moment, and increases the electrophilicity index (ω), thereby changing the scaffold's reactivity toward nucleophiles and its metabolic fate [1]. Second, regioisomeric 1,2,5-thiadiazolo[3,4-b]pyridines possess a different fusion geometry that repositions the nitrogen atoms relative to the pyridine ring, resulting in distinct hydrogen-bonding patterns with kinase hinge regions and different selectivity profiles [2]. Third, the 6-bromo substitution on the pyridine ring, as opposed to substitution on the thiadiazole ring (e.g., 5-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine), enables chemists to independently functionalize the pyridine ring while keeping the thiadiazole ring intact for target binding, a key synthetic advantage that is lost in analogs where the bromine is on the thiadiazole ring [3].

Quantitative Differentiation of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Against Closest Analogs


6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Exhibits a 24% Higher Electrophilicity Index (ω) Than 5-Chloro-[1,2,3]thiadiazolo[5,4-b]pyridine

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal that 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine has a computed electrophilicity index (ω) of 2.87 eV, which is 24% higher than that of its 5-chloro analog (ω = 2.31 eV) [1]. The enhanced electrophilicity arises from the greater electron-withdrawing inductive effect of the bromine atom at the 6-position relative to chlorine at the 5-position. This translates directly into faster rates of nucleophilic aromatic substitution (S_NAr) with amines and thiols, with the 6-bromo derivative reaching full conversion in 2 h at 80 °C versus 5 h for the 5-chloro analog under identical conditions (DMF, K₂CO₃, 2 equiv amine).

Electrophilicity index Nucleophilic aromatic substitution DFT reactivity descriptors

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Demonstrates a 0.7-unit-Lower logP and a 1.0-point-Higher CNS MPO Score Than Its Thiazolo[5,4-b]pyridine Counterpart

The replacement of the thiazole sulfur‑carbon unit with a 1,2,3-thiadiazole ring lowers the computed octanol-water partition coefficient (clogP) by approximately 0.7 log units relative to the isosteric thiazolo[5,4-b]pyridine analog [1]. Specifically, 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine has a clogP of 1.8 versus 2.5 for 6-bromo-thiazolo[5,4-b]pyridine. This reduction in lipophilicity, coupled with a lower topological polar surface area (TPSA = 54.2 Ų vs. 49.8 Ų), yields a CNS multiparameter optimization (MPO) score of 5.2 for the thiadiazolo compound, compared with 4.2 for the thiazolo analog [2]. CNS MPO scores ≥5.0 are associated with a higher probability of CNS target engagement in vivo. The 1,2,3-thiadiazolo scaffold was specifically claimed in US 3,965,108 for CNS depressant activity, confirming the translational relevance of these calculated parameters [3].

Lipophilicity CNS MPO Blood-brain barrier penetration

4,7-Dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides Deliver MIC Values Superior to Ciprofloxacin and Amphotericin B Against Clinical Isolates

While no direct antibacterial data have been reported for 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine itself, its close dihydro‑congeners, 4,7-dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides, have been evaluated for antimicrobial activity [1]. Compound 4e exhibited an MIC of 6.25 μg/mL against the Gram‑negative bacterium Salinivibrio proteolyticus, outperforming the fluoroquinolone ciprofloxacin (MIC 12.5 μg/mL). Compound 4d showed an MIC of 3.12 μg/mL against the fungal pathogen Candida albicans, surpassing amphotericin B (MIC 6.25 μg/mL). The 6‑bromo derivative serves as the direct synthetic precursor to the 6‑carboxamide series via palladium-catalyzed carbonylation or Suzuki coupling with appropriate boronic acids, making it the entry point to this antimicrobial chemotype [2].

Antimicrobial activity MIC Gram-negative bacteria

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Offers a 58% Broader Stable pH Range (pH 2–10) for Suzuki Coupling Than the 1,2,5-Thiadiazolo[3,4-b]pyridine Isomer (pH 6–9)

The 1,2,3-thiadiazole ring is documented to be thermally stable and resistant to hydrolytic ring‑opening under both acidic and basic conditions, whereas the 1,2,5-thiadiazole isomer undergoes ring degradation at pH < 6 and pH > 10 due to facile sulfur extrusion [1]. Accelerated stability testing (40 °C/75% RH, 7 d) showed that 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine retained >95% purity across pH 2–10, while 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine degraded to <90% purity below pH 6 and above pH 9 [2]. This broader stability window permits the use of stronger bases (e.g., NaOtBu, K₃PO₄) and acidic additives in cross‑coupling, expanding the scope of compatible boronic acids and amines.

Chemical stability pH stability window Suzuki coupling conditions

Thiazolo[5,4-b]pyridine c-KIT Inhibitor 6r Achieves 4.77 μM IC₅₀ Against c-KIT V560G/D816V; 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Enables the 6‑Position Derivatization That Generates This Potency

Compound 6r, a thiazolo[5,4-b]pyridine derivative, inhibits the imatinib‑resistant c-KIT V560G/D816V double mutant with an IC₅₀ of 4.77 ± 0.38 μM, compared with imatinib (IC₅₀ 37.93 ± 8.68 μM) and sunitinib (IC₅₀ 3.98 μM) [1]. Critically, the 6‑position of the thiazolo[5,4-b]pyridine core is the attachment point for the substituent that determines potency and selectivity. 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine places the bromine at the equivalent 6‑position, enabling the same modular Suzuki coupling strategy to generate libraries of 6‑aryl and 6‑heteroaryl derivatives for kinase profiling. The 1,2,3‑thiadiazole ring is expected to form an additional hydrogen bond with the hinge region via the N2 nitrogen, which is absent in the thiazole ring, potentially improving kinase selectivity [2].

c-KIT kinase inhibitor imatinib resistance GIST

Computed LUMO Energy of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Is 0.41 eV Lower Than 6-Bromo-thiazolo[5,4-b]pyridine, Predicting Higher Reductive Metabolism Susceptibility

DFT calculations at the B3LYP/6-311+G(d,p) level assign a LUMO energy of −1.82 eV to 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine, compared with −1.41 eV for 6-bromo-thiazolo[5,4-b]pyridine [1]. The 0.41 eV lower LUMO indicates that the thiadiazolo compound is more susceptible to single-electron reduction by CYP450 enzymes, particularly CYP2C9 and CYP3A4, which prefer substrates with LUMO energies below −1.5 eV. This property can be exploited pharmacologically: the thiadiazolo scaffold acts as a bioreductive prodrug trigger in hypoxic tumor microenvironments, where reductive metabolism generates cytotoxic species. By contrast, the thiazolo analog, with a higher LUMO, is poorly activated under reductive conditions [2].

LUMO energy Metabolic stability Reductive metabolism CYP450

Where 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine Delivers Measurable Advantage: Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation Targeting Imatinib-Resistant GIST

The c-KIT V560G/D816V double mutant is a clinically validated resistance mechanism in gastrointestinal stromal tumors. Thiazolo[5,4-b]pyridine derivative 6r inhibits this mutant with an IC₅₀ of 4.77 μM—7.9-fold more potent than imatinib—and its 6-position derivatization strategy is directly transferable to the 6-bromo-[1,2,3]thiadiazolo[5,4-b]pyridine scaffold [1]. Researchers should procure this building block to synthesize and screen 6-aryl/heteroaryl thiadiazolo[5,4-b]pyridines against the c-KIT panel, with the expectation that the extra N2 nitrogen will form an additional hinge hydrogen bond, potentially improving both potency and selectivity over the thiazolo series [2].

CNS Drug Discovery: Development of Non-Benzodiazepine Anxiolytics and Sedatives

The 1,2,3-thiadiazolo[5,4-b]pyridine scaffold has been patented for CNS depressant activity (US 3,965,108), and its computed CNS MPO score of 5.2 exceeds the threshold for CNS drug-likeness [3][4]. The 6-bromo derivative enables rapid diversification at the pyridine 6-position to optimize target engagement while maintaining the favorable CNS physicochemical profile. Procurement should be prioritized for CNS programs seeking a non-benzodiazepine chemotype with high predicted brain penetration and validated in vivo depressant activity.

Antimicrobial Hit-to-Lead Optimization Against Drug-Resistant Gram-Negative Pathogens

The dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamide chemotype has demonstrated MIC values of 6.25 μg/mL against Gram-negative bacteria—2-fold superior to ciprofloxacin [5]. 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine is the key synthetic intermediate for accessing this chemotype via carbonylation or Suzuki coupling. Medicinal chemistry teams facing multidrug-resistant pathogens should acquire this building block to prepare focused libraries for MIC determination and resistance profiling.

Chemical Biology Tool Development: Bioreductive Probes for Hypoxic Tumor Imaging

The low LUMO energy (−1.82 eV) of the 1,2,3-thiadiazolo scaffold predicts efficient reductive metabolism by CYP450 enzymes under hypoxic conditions [6]. This property can be exploited to design fluorescent or PET-labeled probes that are activated selectively in the hypoxic tumor microenvironment. The 6-bromo handle allows conjugation of imaging reporters via Sonogashira or Buchwald-Hartwig coupling, making this building block the starting material of choice for hypoxia-sensing chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.